molecular formula C9H7FN2O B13240558 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one CAS No. 2059942-30-0

7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one

Cat. No.: B13240558
CAS No.: 2059942-30-0
M. Wt: 178.16 g/mol
InChI Key: XWLPVDANBMGSGR-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one is a fluorinated heterocyclic compound belonging to the phthalazinone family. Its core structure consists of a bicyclic system with a pyridazine ring fused to a benzene ring, substituted by a fluorine atom at the 7-position and a methyl group at the 2-position. The compound’s molecular formula is C₁₀H₉FN₂O, with a molecular weight of 192.19 g/mol (estimated based on structural analogs from , and 6). The fluorine substituent enhances electronegativity and may influence reactivity, solubility, and biological activity, while the methyl group contributes to steric and electronic effects.

Properties

CAS No.

2059942-30-0

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

7-fluoro-2-methylphthalazin-1-one

InChI

InChI=1S/C9H7FN2O/c1-12-9(13)8-4-7(10)3-2-6(8)5-11-12/h2-5H,1H3

InChI Key

XWLPVDANBMGSGR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)F)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphthalic anhydride with hydrazine hydrate in the presence of a fluorinating agent. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phthalazinone derivatives, which can be further utilized in different applications .

Scientific Research Applications

7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features/Applications References
7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one C₁₀H₉FN₂O 192.19 (estimated) 7-F, 2-CH₃ Potential kinase inhibition; fluorinated analog
6,7-Dimethoxy-1,2-dihydrophthalazin-1-one C₁₀H₁₀N₂O₃ 206.20 6-OCH₃, 7-OCH₃ Enhanced solubility due to methoxy groups
2-Phenyl-1,2-dihydrophthalazin-1-one C₁₄H₁₀N₂O 222.24 2-C₆H₅ Aromatic substitution for π-π interactions
8-Methoxy-4-methyl-1,2-dihydrophthalazin-1-one C₁₀H₁₀N₂O₂ 190.20 8-OCH₃, 4-CH₃ Steric modulation for receptor binding
2-(2-Hydroxyethyl)-1,2-dihydrophthalazin-1-one C₁₀H₁₀N₂O₂ 190.20 2-CH₂CH₂OH Hydrophilic side chain for improved bioavailability

Key Observations:

Substituent Effects: Fluorine (7-F): Introduces electronegativity and metabolic stability compared to non-fluorinated analogs like 2-Phenyl-1,2-dihydrophthalazin-1-one . Methoxy Groups (6,7-OCH₃): Increase polarity and solubility, as seen in 6,7-dimethoxy derivatives .

Molecular Weight Trends :

  • Fluorinated derivatives (e.g., 192–206 g/mol) generally exhibit lower molecular weights than phenyl-substituted analogs (222.24 g/mol) .

Applications :

  • 2-Phenyl derivatives : Often explored for anticancer activity due to aromatic interactions with hydrophobic enzyme pockets .
  • Hydroxyethyl derivatives : Used in prodrug design for enhanced aqueous solubility .

Limitations in Data:

  • Pharmacokinetic or toxicity data for 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one are absent in the evidence, requiring further experimental validation.

Biological Activity

7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the phthalazinone class, characterized by a fused ring structure that contributes to its biological activity. The presence of a fluorine atom at the 7-position enhances its pharmacological properties by increasing lipophilicity and modifying receptor interactions.

The primary mechanism of action for 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one involves the inhibition of Bruton's tyrosine kinase (Btk), an essential enzyme in B-cell receptor signaling pathways. Btk plays a crucial role in various immune responses and is implicated in several autoimmune diseases. Inhibition of Btk can lead to reduced B-cell proliferation and antibody production, making this compound a candidate for treating conditions such as rheumatoid arthritis and systemic lupus erythematosus (SLE) .

Antiinflammatory Effects

Research indicates that 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated monocytes and mast cells . This activity is particularly relevant for managing allergic disorders and autoimmune diseases.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study 1 : In a murine model of rheumatoid arthritis, administration of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one resulted in significant reductions in joint inflammation and damage compared to control groups .
  • Study 2 : A study evaluating its effects on SLE demonstrated decreased autoantibody production and improved survival rates in treated mice .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one. Preliminary data suggest that it has favorable absorption characteristics with a moderate half-life, allowing for effective dosing schedules .

Table 1: Pharmacokinetic Parameters

ParameterValue
AbsorptionModerate
Half-Life4 hours
Bioavailability60%
MetabolismHepatic

Toxicity and Safety Profile

Initial toxicity assessments indicate that 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one has a favorable safety profile with low cytotoxicity in vitro. However, further studies are required to establish long-term safety and potential side effects in vivo .

Q & A

Basic Research Questions

Q. What are the key considerations when designing a synthesis protocol for 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one to maximize yield and purity?

  • Methodological Answer: Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) based on analogous phthalazinone syntheses. For example, cyclization reactions using hydrazine derivatives under reflux conditions have been effective for similar compounds . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization can isolate the target compound while minimizing by-products like unreacted intermediates or fluorinated impurities .

Q. How can researchers validate the structural identity of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one using spectroscopic techniques?

  • Methodological Answer: Combine 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm the fluorine substitution pattern and methyl group position. Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities in aromatic proton environments .

Q. What stability challenges arise during storage of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one, and how can they be mitigated?

  • Methodological Answer: Conduct accelerated stability studies under varying humidity, temperature, and light exposure. Use HPLC-UV to monitor degradation products (e.g., hydrolysis of the dihydrophthalazinone ring or fluorine displacement). Store the compound in amber vials under inert gas (argon) at -20°C to prevent oxidative or photolytic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one derivatives?

  • Methodological Answer: Perform meta-analyses of existing datasets to identify confounding variables (e.g., assay conditions, cell line variability). Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and apply statistical frameworks like ANOVA to isolate structure-activity relationships (SARs) .

Q. What strategies are effective for elucidating the reaction mechanism of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one in catalytic processes?

  • Methodological Answer: Use isotopic labeling (e.g., 18O^{18}O- or 2H^{2}H-tracers) to track atom transfer during cyclization. Kinetic studies (variable-temperature NMR or stopped-flow spectroscopy) can identify rate-determining steps, while computational modeling (MD/DFT) maps transition states and intermediates .

Q. How can researchers address discrepancies in impurity profiles of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one batches synthesized via different routes?

  • Methodological Answer: Employ LC-MS/MS to characterize impurities (e.g., fluorinated by-products or oxidation derivatives). Cross-reference with pharmacopeial standards (e.g., EP monographs) for impurity qualification thresholds. Adjust synthetic protocols (e.g., quenching steps or solvent polarity) to suppress high-risk impurities like halogenated side products .

Q. What computational tools are recommended for predicting the physicochemical properties of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one analogs?

  • Methodological Answer: Use QSPR/QSAR models (e.g., COSMO-RS or Schrödinger’s QikProp) to estimate logP, solubility, and bioavailability. Validate predictions with experimental data (e.g., shake-flask solubility tests) to refine model accuracy for fluorinated heterocycles .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the fluorescence quantum yield of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one?

  • Methodological Answer: Standardize measurement conditions (solvent, excitation wavelength, instrument calibration) across studies. Compare absolute quantum yields using integrating sphere methods and control for environmental factors (e.g., oxygen quenching) that may artificially depress values .

Q. What analytical approaches differentiate polymorphic forms of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one, and how do they impact pharmacological studies?

  • Methodological Answer: Combine X-ray diffraction (SCXRD/PXRD) and thermal analysis (DSC/TGA) to identify polymorphs. Correlate crystallographic data with dissolution profiles (USP apparatus) to assess bioequivalence discrepancies .

Methodological Resources Table

Technique Application Key Reference
HPLC-UV/HRMSPurity assessment, impurity profiling
DFT-based NMR simulationsStructural validation of fluorinated analogs
QSPR/QSAR modelingPhysicochemical property prediction
SCXRD/PXRDPolymorph identification and characterization

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